molecular formula C16H15N3O4 B14931066 Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate

Methyl 4-{[(4-carbamoylphenyl)carbamoyl]amino}benzoate

Cat. No.: B14931066
M. Wt: 313.31 g/mol
InChI Key: ROAFSIKPZQVNDU-UHFFFAOYSA-N
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Description

METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog with similar functional groups but lacking the additional amide linkage.

    Ethyl 4-aminobenzoate: Similar structure with an ethyl ester instead of a methyl ester.

    Benzocaine: A well-known local anesthetic with a similar ester functional group.

Uniqueness

METHYL 4-({[4-(AMINOCARBONYL)ANILINO]CARBONYL}AMINO)BENZOATE is unique due to its dual functional groups (amide and ester), which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

methyl 4-[(4-carbamoylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H15N3O4/c1-23-15(21)11-4-8-13(9-5-11)19-16(22)18-12-6-2-10(3-7-12)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,22)

InChI Key

ROAFSIKPZQVNDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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